molecular formula C12H11Cl2N3O B2788772 2-chloro-N-[3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]acetamide CAS No. 655235-37-3

2-chloro-N-[3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]acetamide

Cat. No.: B2788772
CAS No.: 655235-37-3
M. Wt: 284.14
InChI Key: UKBOAVLGMIZOMC-UHFFFAOYSA-N
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Description

2-Chloro-N-[3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]acetamide (CAS: 655235-37-3) is a pyrazole-based acetamide derivative with the molecular formula C₁₂H₁₁Cl₂N₃O and a molecular weight of 284.14 g/mol . Its structure features a pyrazole ring substituted with a methyl group at position 1, a 4-chlorophenyl group at position 3, and a 2-chloroacetamide moiety at position 5 (Figure 1).

Pyrazole derivatives are widely studied for their biological activities, including insecticidal, antifungal, and pharmaceutical applications .

Properties

IUPAC Name

2-chloro-N-[5-(4-chlorophenyl)-2-methylpyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2N3O/c1-17-11(15-12(18)7-13)6-10(16-17)8-2-4-9(14)5-3-8/h2-6H,7H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKBOAVLGMIZOMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)Cl)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-[3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]acetamide typically involves the following steps:

  • Formation of the Pyrazole Core: The pyrazole ring is usually synthesized through the reaction of hydrazine with a β-diketone or β-ketoester.

  • Chlorination: The pyrazole core is then chlorinated to introduce the chlorine atom at the desired position.

  • Substitution with Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often involving a palladium-catalyzed cross-coupling reaction.

  • Acetylation: Finally, the acetamide group is introduced through acetylation using acetyl chloride or acetic anhydride.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N-[3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]acetamide can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be used to reduce the chlorine atoms or other functional groups.

  • Substitution: Substitution reactions can be employed to replace chlorine atoms with other groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Palladium-catalyzed cross-coupling reactions are commonly used for substitution reactions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, 2-chloro-N-[3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]acetamide can be used to study the effects of chlorophenyl-substituted pyrazoles on biological systems. It may also serve as a lead compound for the development of new drugs.

Medicine: This compound has potential medicinal applications, particularly in the development of pharmaceuticals. Its structural features may contribute to its activity as an inhibitor or modulator of specific biological targets.

Industry: In industry, this compound can be used in the production of agrochemicals, dyes, and other chemical products. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 2-chloro-N-[3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]acetamide exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Crystallographic Differences

Key structural variations among pyrazole-acetamide analogs arise from substituents on the pyrazole ring and aromatic systems. These differences influence molecular geometry, intermolecular interactions, and physicochemical properties.

Table 1: Structural Comparison of Selected Pyrazole-Acetamide Derivatives
Compound Name Substituents (Pyrazole Positions) Dihedral Angle (°) Crystal System Hydrogen Bonding Patterns
2-Chloro-N-[3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]acetamide 1-CH₃, 3-(4-Cl-C₆H₄), 5-(2-Cl-acetamide) Not reported Not reported Not reported
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide 1-(4-Cl-C₆H₄), 3-CN, 5-(2-Cl-acetamide) 30.7 Orthorhombic (Pna2₁) N–H···O chains along [001]; C–H···N
2-Chloro-N-(3-cyano-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazol-5-yl)acetamide 1-(2,6-Cl₂-4-CF₃-C₆H₂), 3-CN, 5-(2-Cl-acetamide) 71.5 Monoclinic N/A
5-Chloro-1-(4-chlorophenyl)-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide (3b) 1-(4-Cl-C₆H₄), 3-CH₃, 4-carboxamide, 5-CN N/A N/A N/A

Key Observations :

  • Dihedral Angles : The dihedral angle between the pyrazole and aryl rings varies significantly. For example, the 4-chlorophenyl analog (30.7°) has less steric hindrance than the trifluoromethyl-substituted derivative (71.5°) . Bulkier groups like CF₃ increase torsional strain, altering molecular conformation and crystal packing.
  • Hydrogen Bonding: The presence of cyano (-CN) or acetamide (-NHCO-) groups facilitates intermolecular interactions. In 2-chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide, N–H···O hydrogen bonds form infinite chains, enhancing thermal stability .

Example :

  • Compound 3b : Synthesized via EDCI/HOBt-mediated coupling of 5-chloro-1-(4-chlorophenyl)-3-methylpyrazole-4-carboxylic acid with 5-amino-1-phenylpyrazole-3-carbonitrile. Yield: 68%, m.p. 171–172°C.

Physicochemical Properties

Substituents critically influence melting points, solubility, and spectral properties:

Table 2: Physicochemical Data
Compound Melting Point (°C) IR (cm⁻¹) ¹H-NMR (δ, ppm)
This compound Not reported Not reported Not reported
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide Not reported N–H (3180), C≡N (2230) 7.55–7.43 (m, Ar–H), 2.65 (s, CH₃)
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide (3a) 133–135 C=O (1636), C≡N (2230) 8.12 (s, pyrazole-H), 7.61–7.43 (m, Ar–H)

Trends :

  • Melting Points : Derivatives with multiple aromatic rings (e.g., 3b, m.p. 171°C) have higher melting points due to enhanced van der Waals interactions .
  • Spectral Data : The ¹H-NMR of acetamide derivatives typically shows peaks at δ ~2.6 ppm for methyl groups and δ ~7.5 ppm for aromatic protons .

Biological Activity

2-chloro-N-[3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]acetamide (CAS No. 655235-37-3) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anti-inflammatory, anticancer properties, and other pharmacological effects.

The molecular formula of this compound is C12H11Cl2N3OC_{12}H_{11}Cl_2N_3O, with a molecular weight of 284.14 g/mol. Its structure includes a pyrazole ring, which is significant for its biological activity.

PropertyValue
CAS Number655235-37-3
Molecular FormulaC12H11Cl2N3OC_{12}H_{11}Cl_2N_3O
Molecular Weight284.14 g/mol
IUPAC NameThis compound

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.

  • Cell Line Studies :
    • In vitro tests showed that the compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent anticancer activity.
    • For instance, derivatives of pyrazole have shown effectiveness against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines with GI50 values ranging from 3.79 µM to 42.30 µM .
  • Mechanism of Action :
    • The mechanism by which these compounds exert their effects may involve the induction of apoptosis and inhibition of cell proliferation pathways.

Anti-inflammatory Effects

Pyrazole compounds are also recognized for their anti-inflammatory properties. The biological activity of this compound may extend to the modulation of inflammatory pathways.

  • Experimental Findings :
    • Studies suggest that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines and enzymes like COX and LOX, which are crucial in inflammatory responses .

Case Study 1: Antitumor Activity

A study conducted on various pyrazole derivatives, including our compound of interest, demonstrated a significant reduction in tumor growth in xenograft models. The results indicated that treatment with these compounds led to a marked decrease in tumor size compared to control groups.

Case Study 2: Cytotoxicity Profiling

In another research effort, a series of pyrazole derivatives were screened for cytotoxicity against Hep-2 (laryngeal carcinoma) and P815 (mastocytoma) cell lines. The results showed that selected compounds exhibited IC50 values as low as 3.25 mg/mL against Hep-2 cells, suggesting promising therapeutic potential .

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